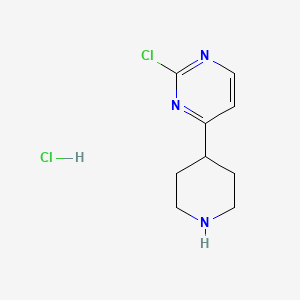

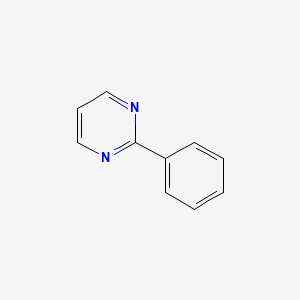

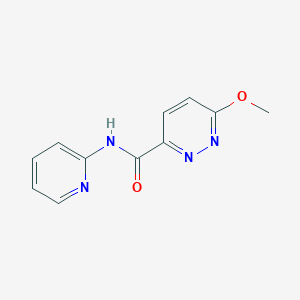

![molecular formula C19H16BrN5O B3000347 3-(4-Bromophenyl)-5-morpholino[1,2,4]triazolo[4,3-c]quinazoline CAS No. 339026-08-3](/img/structure/B3000347.png)

3-(4-Bromophenyl)-5-morpholino[1,2,4]triazolo[4,3-c]quinazoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(4-Bromophenyl)-5-morpholino[1,2,4]triazolo[4,3-c]quinazoline” is a derivative of [1,2,4]triazolo[4,3-c]quinazoline, a heterocyclic compound . These compounds have been synthesized by cyclocondensation of the corresponding 4-hydrazinoquinazolines with ortho esters in boiling ethanol or glacial acidic acid . They are valuable intermediates for the design of fluorophores and biologically active compounds .

Synthesis Analysis

The synthesis of these compounds involves the cyclocondensation of the corresponding 4-hydrazinoquinazolines with ortho esters in boiling ethanol or glacial acidic acid . The possibility of modifying 5-(4-bromophenyl) derivatives by cross-coupling reaction has been demonstrated .Molecular Structure Analysis

The type of annelation of the triazole ring to the pyrimidine one has been unambiguously confirmed by means of an X-ray diffraction (XRD) method . The molecules are non-planar, and the aryl substituents form the pincer-like conformation .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include cyclocondensation and cross-coupling reactions . The reaction of 4-hydrazinoquinazoline derivative with arylaldehyde and the subsequent oxidative cyclization of hydrazone are often used for the synthesis of 3-aryl derivatives of [1,2,4]triazolo[4,3-c]quinazoline .科学的研究の応用

Cytotoxic and Antiproliferative Effects

- Cytotoxicity in Cancer Cells: Derivatives of triazoloquinazolines, such as 3-(5-Nitro-2-thienyl)-9-chloro-5-morpholin-4-yl[1,2,4]triazolo[4,3-c] quinazoline, have shown notable cytotoxic and antiproliferative effects on human cancer cell lines, suggesting potential applications in cancer therapy. These compounds act as multitarget agents and show significant effects even at low concentrations (Ovádeková et al., 2005).

Photophysical Properties

- Fluorescent Properties: Some triazoloquinazoline derivatives exhibit fluorescent properties, which could have applications in materials science and bioimaging. The UV/Vis and photoluminescent properties of these compounds have been studied, revealing their potential for use in various scientific fields (Kopotilova et al., 2023).

Synthesis and Characterization

- Synthetic Methods: Research has focused on the synthesis and characterization of various triazoloquinazoline derivatives. Understanding their synthesis pathways is crucial for their potential applications in medicinal chemistry and materials science (El-kerdawy et al., 1990).

作用機序

Target of Action

The primary target of 3-(4-Bromophenyl)-5-morpholino[1,2,4]triazolo[4,3-c]quinazoline is believed to be the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and regulation .

Mode of Action

The compound interacts with its target by binding to the active site of PCAF . This interaction can inhibit the enzymatic activity of PCAF, leading to changes in gene expression . The exact nature of these changes would depend on the specific genes affected by PCAF inhibition.

Biochemical Pathways

The inhibition of PCAF can affect multiple biochemical pathways. PCAF is involved in the acetylation of histones, a process that is crucial for the regulation of gene expression . Therefore, the inhibition of PCAF can lead to changes in the expression of various genes, potentially affecting a wide range of biochemical pathways.

Result of Action

The result of the compound’s action would be changes in the expression of various genes due to the inhibition of PCAF . These changes could have a wide range of effects at the molecular and cellular levels, depending on the specific genes affected.

将来の方向性

特性

IUPAC Name |

4-[3-(4-bromophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrN5O/c20-14-7-5-13(6-8-14)17-22-23-18-15-3-1-2-4-16(15)21-19(25(17)18)24-9-11-26-12-10-24/h1-8H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEDWDGZSHCGMDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC=C(C=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

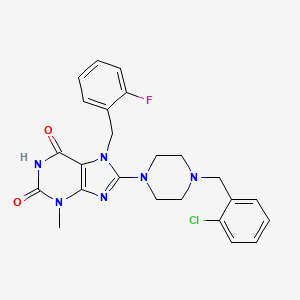

![N-(4-chlorophenethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B3000265.png)

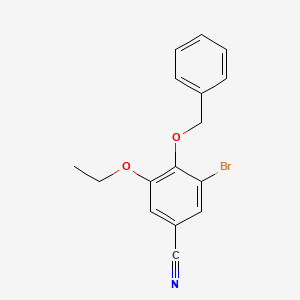

![2-Amino-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B3000268.png)

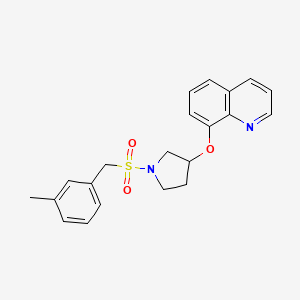

![Isobutyl 2-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3000270.png)

![5-bromo-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B3000278.png)

![1-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-piperidine-4-carboxylic acid](/img/structure/B3000286.png)